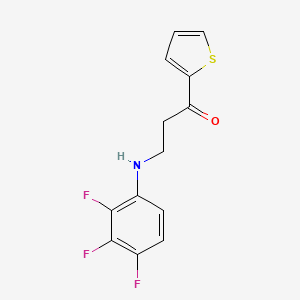

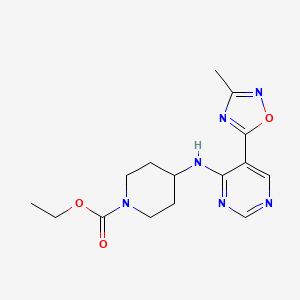

![molecular formula C16H18N4 B2874033 N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine CAS No. 2034380-10-2](/img/structure/B2874033.png)

N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Synthesis Analysis

Indole derivatives can be synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Molecular Structure Analysis

The molecular structure of indole derivatives is complex and varies depending on the specific compound. Indole itself is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, they can be involved in reactions that inhibit tubulin polymerization . Further investigations into the precise mechanistic steps will provide deeper insights into the reaction pathway .科学研究应用

Inhibiting Tubulin Polymerization

This compound has been used in the synthesis of derivatives that act as agents for inhibiting tubulin polymerization . Tubulin polymerization is a process that is crucial for cell division, and its inhibition can lead to cell cycle arrest and apoptosis, making it a target for cancer therapies .

Antiproliferative Activities

The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards these three tumor cell lines .

Inducing Cell Apoptosis

Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells .

Arresting Cells in the G2/M Phase

The compound has been found to arrest cells in the G2/M phase . The G2/M phase is a specific stage in the cell cycle, and its disruption can prevent cells from dividing and proliferating .

Broad Spectrum Biological Activities

Indole derivatives, which include this compound, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This makes them of wide interest because of their diverse biological and clinical applications .

Aldosterone Synthase Inhibition

Human clinical studies conducted with LCI699, a compound related to the one , established aldosterone synthase (CYP11B2) inhibition as a promising novel mechanism to lower arterial blood pressure . However, LCI699’s low CYP11B1/CYP11B2 selectivity resulted in blunting of adrenocorticotropic hormone-stimulated cortisol secretion .

作用机制

Target of Action

Similar compounds with an indole nucleus have been found to inhibittubulin polymerization , suggesting that this compound might also target tubulin or related proteins.

Mode of Action

This process is crucial for cell division, and its inhibition can lead to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound likely affects the microtubule dynamics within the cell by inhibiting tubulin polymerization . Microtubules are essential components of the cell’s cytoskeleton and are crucial for various cellular processes, including maintenance of cell shape, intracellular transport, and cell division .

Result of Action

Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis . This is because microtubules, the polymers of tubulin, are essential for mitosis. When their formation is inhibited, the cell cannot properly divide, leading to cell death .

安全和危害

属性

IUPAC Name |

N-(1H-indol-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4/c1-2-4-16-15(3-1)12(11-18-16)10-17-13-6-8-20-14(9-13)5-7-19-20/h1-5,7,11,13,17-18H,6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCKJQNMSZFQLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

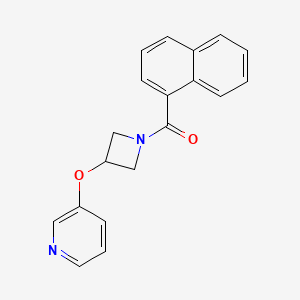

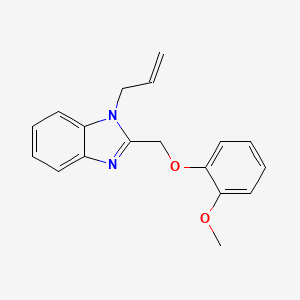

![1'-(2-((Tetrahydrothiophen-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2873951.png)

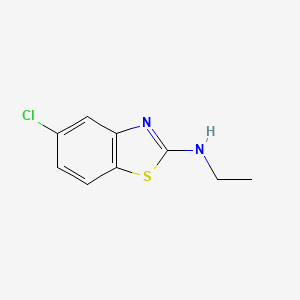

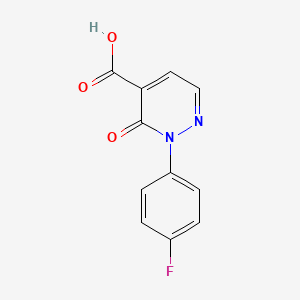

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide](/img/structure/B2873954.png)

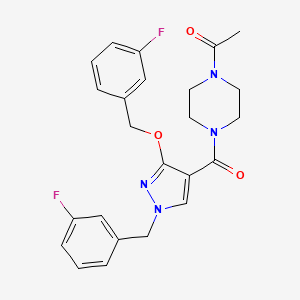

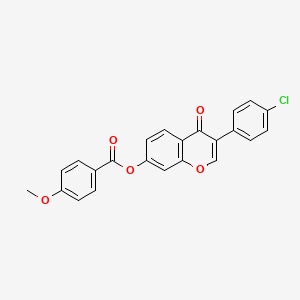

![2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid](/img/structure/B2873963.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2873965.png)

![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2873967.png)

![[(1R,2S,5R,6R,8S,9R,10R,11S,13S,14S,18S,19S,20R)-19,20-Diacetyloxy-6-(furan-3-yl)-8,18-dihydroxy-5,10,14-trimethyl-3-oxo-16,21-dioxahexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosan-15-yl] 2-methylbutanoate](/img/structure/B2873971.png)